molecular formula C24H30FN3O3S B10837101 Cis-N-(1-(4-benzyl-7-fluoro-3-(methylamino)chroman-6-yl)azetidin-3-yl)-1-cyclopropylmethanesulfonamide

Cis-N-(1-(4-benzyl-7-fluoro-3-(methylamino)chroman-6-yl)azetidin-3-yl)-1-cyclopropylmethanesulfonamide

Cat. No.: B10837101
M. Wt: 459.6 g/mol
InChI Key: BOABKZGNZKTRFI-SIKLNZKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of “US9586945, 19a” involves several synthetic steps. The synthetic route typically starts with the reaction of an internal anhydride compound with hydrazine hydrochloride to form an intermediate compound. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

“US9586945, 19a” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions employed .

Scientific Research Applications

“US9586945, 19a” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “US9586945, 19a” involves its role as a phosphopeptide mimic. By blocking the interaction of IL-4 and IL-13 receptors with the SH2 domain of STAT6, the compound prevents the activation of STAT6 and subsequent transcriptional activities. This inhibition disrupts the expression of genes involved in immune responses, thereby reducing inflammation and other related effects .

Properties

Molecular Formula

C24H30FN3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[1-[(3S,4S)-4-benzyl-7-fluoro-3-(methylamino)-3,4-dihydro-2H-chromen-6-yl]azetidin-3-yl]-1-cyclopropylmethanesulfonamide

InChI

InChI=1S/C24H30FN3O3S/c1-26-22-14-31-24-11-21(25)23(10-20(24)19(22)9-16-5-3-2-4-6-16)28-12-18(13-28)27-32(29,30)15-17-7-8-17/h2-6,10-11,17-19,22,26-27H,7-9,12-15H2,1H3/t19-,22+/m0/s1

InChI Key

BOABKZGNZKTRFI-SIKLNZKXSA-N

Isomeric SMILES

CN[C@@H]1COC2=CC(=C(C=C2[C@@H]1CC3=CC=CC=C3)N4CC(C4)NS(=O)(=O)CC5CC5)F

Canonical SMILES

CNC1COC2=CC(=C(C=C2C1CC3=CC=CC=C3)N4CC(C4)NS(=O)(=O)CC5CC5)F

Origin of Product

United States

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